molecular formula C5H3ClFN B099640 2-Chloro-3-fluoropyridine CAS No. 17282-04-1

2-Chloro-3-fluoropyridine

Cat. No. B099640
CAS RN: 17282-04-1
M. Wt: 131.53 g/mol
InChI Key: SVAZIMBLBHOVIR-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoropyridine is a halogenated pyridine derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex chemical compounds. It is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoropyridine has been explored through different methods. One approach involves the use of sodium nitrite as a diazonium reagent in the presence of fluoboric acid, starting from 2-chloro-3-aminopyridine. The diazotization occurs at low temperatures, and the subsequent decomposition of the diazotizating fluoborate in petroleum ether yields 2-chloro-3-fluoropyridine with a 64% yield .

Molecular Structure Analysis

Chemical Reactions Analysis

Several studies have focused on the reactivity of halogenated pyridines, including 2-Chloro-3-fluoropyridine. For instance, chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved using palladium catalysis, which selectively substitutes the bromide while leaving the chloro and fluoro substituents intact . Additionally, the reactivity of 2-fluoropyridine and 2-chloropyridine towards sodium ethoxide has been compared, with the fluoropyridine reacting significantly faster than its chloro analog .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-fluoropyridine are influenced by the halogen substituents on the pyridine ring. For example, the presence of fluorine is known to affect the photoluminescence of iridium complexes containing fluorophenylpyridine ligands . Furthermore, the fluorination of 2-chloropyridine over metal oxide catalysts has been studied, with MgO showing high activity for the formation of 2-fluoropyridine through a Cl/F exchange reaction .

Scientific Research Applications

Synthesis and Characterization

2-Chloro-5-fluoropyridine, closely related to 2-Chloro-3-fluoropyridine, has been synthesized and characterized through diazotization and thermolysis. This process provided insights into its structural and chemical properties (Hand & Baker, 1989).

Catalytic Fluorination

Research into the catalytic fluorination of 2-chloropyridine into 2-fluoropyridine, which shares structural similarities with 2-Chloro-3-fluoropyridine, revealed the effectiveness of metal oxide catalysts in this process. This finding is important for chemical synthesis methods (Cochon et al., 2010).

Nucleophilic Substitution Reactions

The reactivity of 2-fluoro- and 2-chloropyridines, closely related to 2-Chloro-3-fluoropyridine, towards sodium ethoxide was assessed. This study aids in understanding the chemical behavior and potential reactions of 2-Chloro-3-fluoropyridine (Schlosser & Rausis, 2005).

Chemoselective Functionalization

The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to 2-Chloro-3-fluoropyridine, was explored. This research provides insights into the selective substitution reactions that such compounds can undergo (Stroup et al., 2007).

Vibrational Spectra Analysis

Studies on the vibrational spectra of monosubstituted pyridines, including chloro and fluoro derivatives, contribute to a deeper understanding of the physical and chemical properties of 2-Chloro-3-fluoropyridine (Green, Kynaston, & Paisley, 1963).

Safety And Hazards

2-Chloro-3-fluoropyridine is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAZIMBLBHOVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382298
Record name 2-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoropyridine

CAS RN

17282-04-1
Record name 2-Chloro-3-fluoropyridine
Source CAS Common Chemistry
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Record name 2-Chloro-3-fluoropyridine
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Record name 2-Chloro-3-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
BW Stroup, PV Szklennik, CJ Forster… - Organic …, 2007 - ACS Publications
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (1c) is described. Catalytic amination conditions (Pd 2 dba 3 , Xantphos, base) afford exclusively the bromide …
Number of citations: 13 pubs.acs.org
RJ Dubois, CP Landee, M Rademeyer… - Journal of …, 2018 - Taylor & Francis
A family of copper(II) compounds has been prepared with the general formula (2-chloro-3-fluoro-pyridine) 2 CuX 2 ·n(Y), where X = Cl, Br, n = 0,1, and Y = methanol or water. For the …
Number of citations: 3 www.tandfonline.com
BL Solomon, CP Landee, MM Turnbull… - Journal of Coordination …, 2014 - Taylor & Francis
Using 2-amino-5-chloro-3-fluoropyridine, two new copper halide coordination complexes and two new salts have been synthesized: [(3,5-FCAP) 2 CuCl 2 ] (1), [(3,5-FCAP) 2 CuBr 2 ](2)…
Number of citations: 10 www.tandfonline.com
S Arnold, JC Chewning… - … Symposium on Molecular …, 2014 - ui.adsabs.harvard.edu
The pure rotational spectra of 2-chloro-3-fluoropyridine and 2-chloro-6-fluoropyridine were measured on a chirped-pulsed Fourier transform microwave (CP-FTMW) spectrometer in the …
Number of citations: 4 ui.adsabs.harvard.edu
PM Munson, WJ Thompson - Synthetic communications, 2004 - Taylor & Francis
… In summary, the Buchwald reaction employing 2‐chloro‐3‐fluoropyridine is a facile and convenient method for the formation of 2‐alkylamino‐3‐fluoropyridines. The mildness of the …
Number of citations: 9 www.tandfonline.com
R DuBois - 2017 - commons.clarku.edu
Clark Digital Commons - Undergraduate Student Academic Festivals: Solvent Coordinated Compounds of the Family L2CuX2 where, L = 2-chloro-3-fluoropyridine and X=Cl,Br …
Number of citations: 0 commons.clarku.edu
T Cailly, F Fabis, R Legay, H Oulyadi, S Rault - Tetrahedron, 2007 - Elsevier
… from the commercially available 2-chloro-3-fluoropyridine and an orthocyanopyridylboronic … The total conversion of 2-chloro-3-fluoropyridine was observed after heating for 30 min at …
Number of citations: 21 www.sciencedirect.com
J Velcicky, D Pflieger - Synlett, 2010 - thieme-connect.com
… represent a quite challenging exercise, our strategy (Scheme [¹] ) was based on the formation of the cyclohexyl ring of 5 starting from commercially available 2-chloro-3-fluoropyridine (8)…
Number of citations: 2 www.thieme-connect.com
BW Stroup, PV Szklennik, CJ Forster… - Synfacts, 2007 - thieme-connect.com
… Chemoselective C-halogen to CN bond formation for 5-bromo-2-chloro-3-fluoropyridine as a function of conditions is reported. For cross-coupling conditions A, the reaction is, as …
Number of citations: 2 www.thieme-connect.com
WA Thomas, GE Griffin - Organic Magnetic Resonance, 1970 - Wiley Online Library
The 1 H and 19 F spectra of a variety of mono‐ and di‐ fluorinated pyridines are examined, and compared with the corresponding spectra of the pyridinium ions. The magnitudes and …

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